molecular formula C11H14ClNO3 B1627692 3-chloro-N-(3,5-dimethoxyphenyl)propanamide CAS No. 915923-51-2

3-chloro-N-(3,5-dimethoxyphenyl)propanamide

Cat. No. B1627692
CAS RN: 915923-51-2
M. Wt: 243.68 g/mol
InChI Key: FWJIKACTNJJWAJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(3,5-dimethoxyphenyl)propanamide (3-CPA) is a synthetic compound with a wide range of applications in the fields of medicinal chemistry and pharmacology. It is a versatile compound that can be used to synthesize a variety of compounds and has been studied for its potential therapeutic activity in a range of diseases. It has been used in the synthesis of several potential drugs and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis Building Block

3-chloro-N-(3,5-dimethoxyphenyl)propanamide: serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for synthesizing a wide range of organic compounds. Researchers can introduce different functional groups at the chloro and amide positions to create novel molecules with potential applications in pharmaceuticals and materials science .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to develop new drugs. Its molecular backbone may be incorporated into potential therapeutic agents, particularly in the design of modulators for biological targets such as enzymes or receptors. The dimethoxyphenyl group could interact with biological systems, influencing pharmacokinetic and pharmacodynamic properties .

Chemical Biology Probes

The compound’s reactivity and structural features make it suitable for creating probes in chemical biology. It can be tagged with fluorescent groups or other markers to study biological processes at the molecular level. This can help in understanding the interaction between small molecules and proteins or other cellular components .

Material Science

In material science, 3-chloro-N-(3,5-dimethoxyphenyl)propanamide could be used to synthesize polymers or other advanced materials. Its ability to undergo various chemical reactions can lead to materials with unique properties like enhanced durability, flexibility, or electrical conductivity .

Agrochemical Research

This compound may find applications in agrochemical research. By modifying its structure, scientists can develop new pesticides or herbicides. The dimethoxyphenyl moiety could be crucial for the activity of these agrochemicals, affecting their potency and selectivity .

Analytical Chemistry

In analytical chemistry, 3-chloro-N-(3,5-dimethoxyphenyl)propanamide can be used as a standard or reference compound. It can help in the calibration of analytical instruments or serve as a comparison in the quantification of chemical substances in various samples .

Environmental Chemistry

The environmental fate of 3-chloro-N-(3,5-dimethoxyphenyl)propanamide can be studied to understand its degradation and persistence in the environment. This research can inform the development of safer and more sustainable chemicals .

Nanotechnology

Lastly, this compound could play a role in nanotechnology. It might be used to create nanoscale structures or coatings, potentially leading to the development of new nanodevices or nanomaterials with specific functions .

properties

IUPAC Name

3-chloro-N-(3,5-dimethoxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJIKACTNJJWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602714
Record name 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3,5-dimethoxyphenyl)propanamide

CAS RN

915923-51-2
Record name 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915923-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(3,5-dimethoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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